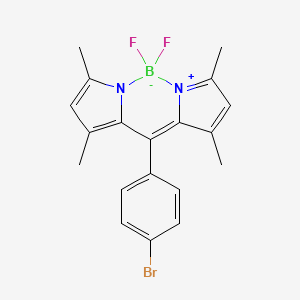

8-(4-Bromophenyl)-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-(4-Bromophenyl)-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene is a useful research compound. Its molecular formula is C19H18BBrF2N2 and its molecular weight is 403.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

8-(4-Bromophenyl)-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as BODIPY (Boron-Dipyrromethene), is a fluorescent dye with significant applications in biological imaging and photodynamic therapy. Its unique structure allows for strong light absorption and emission properties, making it a valuable tool in various scientific fields.

- Molecular Formula : C19H18BBrF2N2

- Molecular Weight : 341.17 g/mol

- CAS Number : 850534-66-6

BODIPY compounds exhibit fluorescence properties due to their boron-dipyrromethene core. The bromophenyl substitution enhances the electronic properties of the compound, leading to improved photostability and fluorescence quantum yield. This makes BODIPY derivatives suitable for use as fluorescent markers in biological systems.

Biological Applications

- Cell Imaging : BODIPY dyes are extensively used in cellular imaging due to their high brightness and photostability. They can be conjugated to biomolecules such as antibodies or peptides for targeted imaging of specific cells or tissues.

- Photodynamic Therapy (PDT) : The compound's ability to generate reactive oxygen species (ROS) upon light activation has been exploited in PDT for cancer treatment. The localized production of ROS can induce cell death in tumor cells while minimizing damage to surrounding healthy tissue.

- Biosensing : BODIPY derivatives have been developed as sensors for various biological analytes, including metal ions and biomolecules. Their fluorescence can change in response to the presence of specific targets, allowing for sensitive detection methods.

Table 1: Summary of Biological Activities

Detailed Research Insights

- Cell Imaging : A study highlighted the use of 8-(4-Bromophenyl)-BODIPY as a fluorescent probe for live-cell imaging. The compound was successfully used to visualize cellular structures without causing significant toxicity to the cells .

- Photodynamic Therapy : In preclinical trials, BODIPY compounds exhibited potent anti-cancer activity when activated by light. The mechanism involved the generation of singlet oxygen species that effectively induced apoptosis in cancer cells .

- Biosensing Applications : Research has shown that BODIPY derivatives can be modified to create sensors that respond to environmental changes or biological interactions. For instance, a study developed a BODIPY-based sensor that could detect hydrogen sulfide gas in biological samples, demonstrating its versatility beyond traditional imaging applications .

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

The compound has the molecular formula C19H18BBrF2N2 and a molecular weight of 341 g/mol. Its structure features a boron-dipyrromethene core that is pivotal for its optical properties. The presence of bromine and fluorine substituents enhances its electronic characteristics and solubility in organic solvents.

Spectral Properties

BODIPY compounds are known for their intense fluorescence and high photostability. The specific absorption and emission wavelengths for this compound typically fall within the visible spectrum, making it suitable for various imaging applications.

Fluorescence Imaging

BODIPY derivatives are extensively used as fluorescent dyes in biological imaging due to their high quantum yields and photostability. The compound's ability to emit light upon excitation makes it an ideal candidate for:

- Cellular Imaging : It can be used to label cellular components, allowing researchers to visualize cellular processes in real-time.

- In Vivo Imaging : Its favorable optical properties enable non-invasive imaging techniques, which are crucial for studying biological systems in live organisms.

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to generate reactive oxygen species (ROS) upon light activation. This property is beneficial for:

- Cancer Treatment : By targeting tumor cells specifically, the compound can induce cell death while minimizing damage to surrounding healthy tissue.

- Antimicrobial Applications : The generation of ROS can also be harnessed to combat bacterial infections.

Biochemical Probes

Due to its reactive nature and ability to interact with biological molecules, this BODIPY derivative can serve as a probe in various biochemical assays:

- Fluorescent Sensors : It can detect specific ions or biomolecules through changes in fluorescence intensity or wavelength shifts.

- Drug Delivery Systems : Its structural features allow it to be conjugated with drugs or targeting moieties, enhancing the specificity and efficacy of drug delivery.

Case Study 1: Cellular Imaging

In a study published by the American Chemical Society, researchers utilized BODIPY derivatives for imaging cancer cells. The compound demonstrated excellent localization within the cells and allowed for real-time monitoring of cellular dynamics under fluorescence microscopy .

Case Study 2: Photodynamic Therapy Efficacy

Research conducted on the effectiveness of BODIPY-based PDT indicated that the compound could significantly reduce tumor size in animal models when combined with light exposure. The study highlighted its potential as a therapeutic agent against resistant cancer types .

Case Study 3: Ion Detection

A recent investigation showcased the use of this BODIPY derivative as a fluorescent sensor for detecting mercury ions in aqueous solutions. The sensor exhibited a notable increase in fluorescence intensity upon binding with mercury ions, demonstrating its utility in environmental monitoring .

Eigenschaften

IUPAC Name |

8-(4-bromophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BBrF2N2/c1-11-9-13(3)24-18(11)17(15-5-7-16(21)8-6-15)19-12(2)10-14(4)25(19)20(24,22)23/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJBCXQZSYELJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)Br)C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BBrF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.